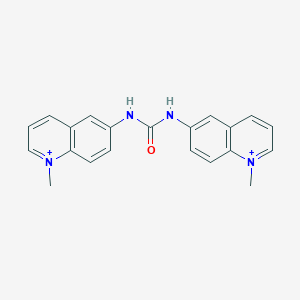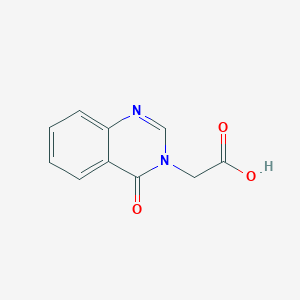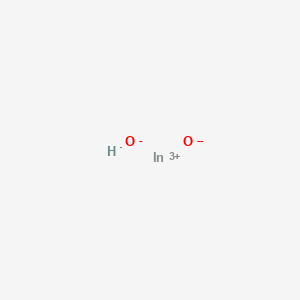
Indium hydroxide oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium hydroxide oxide is a chemical compound that is commonly used in scientific research. It is a white, crystalline powder that is insoluble in water and has a chemical formula of In(OH)O. This compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine.
Applications De Recherche Scientifique
Indium hydroxide oxide has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of indium oxide nanoparticles, which have applications in catalysis, sensors, and electronic devices. Indium hydroxide oxide is also used in the synthesis of indium-tin oxide (ITO) nanoparticles, which are commonly used as transparent conductive coatings in electronic devices such as touchscreens and solar cells. Additionally, indium hydroxide oxide has been studied for its potential applications in biomedicine, including drug delivery and cancer therapy.
Mécanisme D'action
The mechanism of action of indium hydroxide oxide is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, which can result in changes in their structure and function. Additionally, indium hydroxide oxide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Indium hydroxide oxide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant properties, which can protect cells from oxidative stress. Additionally, indium hydroxide oxide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in diseases such as cancer and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Indium hydroxide oxide has several advantages for use in lab experiments. It is relatively easy to synthesize using a range of methods, and it is relatively stable under normal laboratory conditions. Additionally, the compound has a wide range of applications in various fields of research, including material science, nanotechnology, and biomedicine. However, there are also limitations to the use of indium hydroxide oxide in lab experiments. The compound can be expensive to synthesize, and its properties can vary depending on the synthesis method used. Additionally, the compound can be difficult to handle due to its insolubility in water.
Orientations Futures
There are several future directions for research on indium hydroxide oxide. One area of research is the development of new synthesis methods for the compound, which could result in improved properties and lower costs. Additionally, there is potential for the compound to be used in new applications in biomedicine, including drug delivery and cancer therapy. Finally, there is potential for the compound to be used in the development of new electronic devices, such as flexible displays and wearable sensors.
Méthodes De Synthèse
Indium hydroxide oxide can be synthesized using various methods, including precipitation, sol-gel, and hydrothermal methods. The precipitation method involves the reaction of indium nitrate with sodium hydroxide, which results in the formation of indium hydroxide. The indium hydroxide is then oxidized to form indium hydroxide oxide. The sol-gel method involves the hydrolysis of indium alkoxides in the presence of a solvent, followed by the oxidation of the resulting gel to form indium hydroxide oxide. The hydrothermal method involves the reaction of indium salts with a hydrothermal solution at high temperatures and pressures, which results in the formation of indium hydroxide oxide.
Propriétés
Numéro CAS |
12125-53-0 |
|---|---|
Nom du produit |
Indium hydroxide oxide |
Formule moléculaire |
HInO2 |
Poids moléculaire |
147.82 g/mol |
Nom IUPAC |
indium(3+);oxygen(2-);hydroxide |
InChI |
InChI=1S/In.H2O.O/h;1H2;/q+3;;-2/p-1 |
Clé InChI |
OTLGFUHTYPXTTG-UHFFFAOYSA-M |
SMILES |
[OH-].[O-2].[In+3] |
SMILES canonique |
[OH-].[O-2].[In+3] |
Autres numéros CAS |
12125-53-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






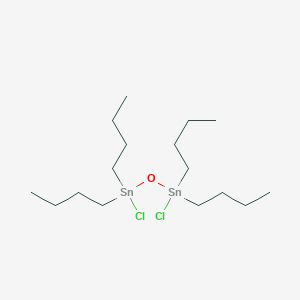
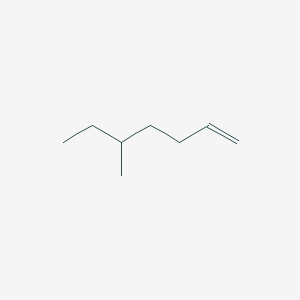
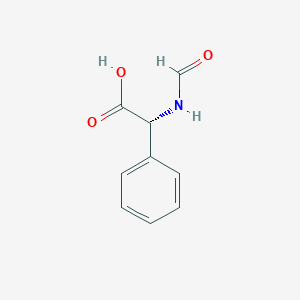
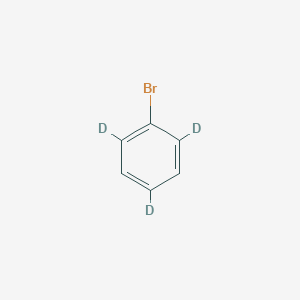
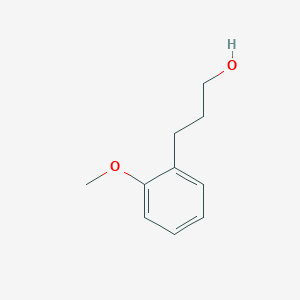
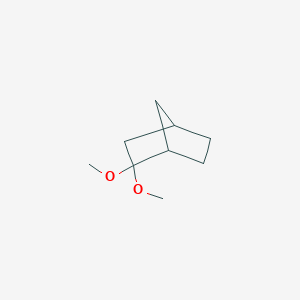
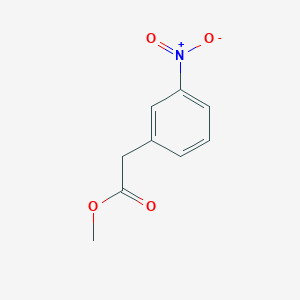
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
